molecular formula C14H14F3N3O2 B7573533 N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Katalognummer B7573533
Molekulargewicht: 313.27 g/mol
InChI-Schlüssel: GGHKASBFUZXSBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential application as a tool in neuroscience research. TFB-TBOA belongs to a class of compounds known as glutamate transport inhibitors, which have been shown to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.

Wirkmechanismus

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide acts as a competitive inhibitor of EAAT2, binding to the glutamate transport site and preventing the uptake of glutamate into the cell. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to be highly selective for EAAT2, with minimal effects on other glutamate transporters or receptors.
Biochemical and Physiological Effects
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to induce neuronal death in vitro and in vivo, and has been used as a model for excitotoxicity in various neurological disorders. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has also been shown to modulate synaptic plasticity and long-term potentiation, which are important processes involved in learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is its high selectivity for EAAT2, which allows for specific modulation of glutamate transport in the brain. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide also has a long half-life, which allows for sustained inhibition of EAAT2. However, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can induce non-specific effects at high concentrations, and its use requires careful dose titration to avoid toxicity.

Zukünftige Richtungen

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has potential applications in the study of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Future research could focus on developing more selective and potent glutamate transport inhibitors, as well as investigating the role of glutamate transporters in synaptic plasticity and learning and memory.

Synthesemethoden

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-aminobenzoic acid with butylamine to form N-butyl-4-aminobenzamide. This intermediate is then reacted with trifluoromethyl-1,2,4-oxadiazole-3-carbonyl chloride to form N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been widely used in neuroscience research as a tool to study the role of glutamate transporters in the brain. Specifically, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been used to investigate the function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can increase extracellular glutamate levels and induce excitotoxicity, a process that has been implicated in various neurological disorders.

Eigenschaften

IUPAC Name

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-2-3-8-18-12(21)10-6-4-9(5-7-10)11-19-13(22-20-11)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHKASBFUZXSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.